molecular formula C11H13FO3S B14016093 3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid

3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid

Katalognummer: B14016093
Molekulargewicht: 244.28 g/mol
InChI-Schlüssel: RYSRKFAYUGQFDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid is an organic compound with the molecular formula C11H13FO3S It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, an isopropoxy group, and a methylthio group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high efficiency and scalability. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of environmentally benign solvents and catalysts is also a consideration in industrial settings to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and other functional groups can influence the compound’s binding affinity and reactivity with enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the isopropoxy group, in particular, can influence the compound’s solubility and reactivity compared to similar compounds .

Eigenschaften

Molekularformel

C11H13FO3S

Molekulargewicht

244.28 g/mol

IUPAC-Name

3-fluoro-2-methylsulfanyl-4-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H13FO3S/c1-6(2)15-8-5-4-7(11(13)14)10(16-3)9(8)12/h4-6H,1-3H3,(H,13,14)

InChI-Schlüssel

RYSRKFAYUGQFDL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C(=C(C=C1)C(=O)O)SC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.